![molecular formula C17H19N3OS3 B2925839 Benzo[d]thiazol-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396872-39-1](/img/structure/B2925839.png)
Benzo[d]thiazol-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound “Benzo[d]thiazol-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone” is a chemotype that has been synthesized and studied for its potential biological activities . It is related to the thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves molecular hybridization techniques . The target product was obtained as an orange powder with a yield of 70.8% . The resulting product is dissolved in a mixture of dichloromethane and ethanol, left at room temperature, to grow orange crystals after a few days .Molecular Structure Analysis
The molecular structure of this compound is complex, and its analysis would require advanced techniques such as X-ray crystallography . The crystal structure of a similar compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine, has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The exact reactions would depend on the specific synthesis method used.Scientific Research Applications
Synthesis and Pharmacological Effects
Metabolism and Disposition
Research on compounds structurally similar to Benzo[d]thiazol-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone also includes studies on their metabolism and disposition in humans. For instance, the disposition and metabolism of novel orexin receptor antagonists, which share structural motifs with benzo[d]thiazol derivatives, have been examined to understand their pharmacokinetic profiles. These studies provide insights into the elimination pathways, half-life, and metabolic transformations of such compounds, critical for assessing their safety and efficacy in clinical settings (C. Renzulli, M. Nash, M. Wright, Steven Thomas, S. Zamuner, M. Pellegatti, P. Bettica, G. Boyle, 2011).
Clinical Implications and Toxicology
The clinical implications and toxicological profiles of benzodiazepines and their derivatives, including those similar to the specified Benzo[d]thiazol compound, are of significant interest. Research into the toxic effects and clinical management of poisoning with benzodiazepines and related compounds provides valuable information for healthcare professionals. This includes the treatment strategies for intoxication, potential adverse effects, and the use of specific antidotes like fomepizole in managing methanol poisoning, which shares treatment pathways with benzodiazepine poisoning (J. Brent, K. McMartin, S. Phillips, C. Aaron, K. Kulig, 2001).
Future Directions
The future directions for research on this compound could include further exploration of its potential biological activities, such as its antimicrobial, antiretroviral, antifungal, and antineoplastic properties . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstM. tuberculosis . The target of these compounds is often the enzyme DprE1 , which is essential for the survival of M. tuberculosis .
Mode of Action
Benzothiazole derivatives generally interact with their targets (like dpre1) and inhibit their activity . This inhibition disrupts the normal functioning of the target, leading to the desired therapeutic effects.
Biochemical Pathways
tuberculosis , affecting the survival and proliferation of the bacteria.
Result of Action
tuberculosis , resulting in the death of the bacteria.
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS3/c21-16(15-19-13-3-1-2-4-14(13)24-15)20-8-5-12(6-9-20)11-23-17-18-7-10-22-17/h1-4,12H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBZJUSXOLDISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone |
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